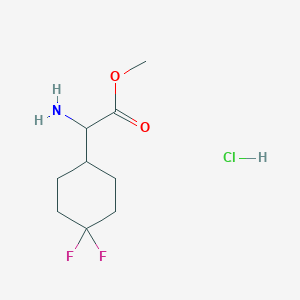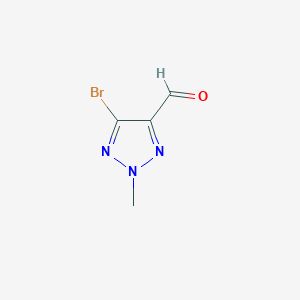
Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hcl" is not directly discussed in the provided papers. However, related compounds and methodologies can provide insights into its characteristics. For instance, "1-Amino-4,4-difluorocyclohexanecarboxylic acid" is a fluorinated analogue of a pharmacologically relevant amino acid, which suggests that the incorporation of fluorine atoms into cyclohexyl structures is of interest for drug discovery due to potential impacts on conformation, lipophilicity, acidity, and fluorescent properties .
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step processes starting from commercially available materials. For example, the synthesis of "1-Amino-4,4-difluorocyclohexanecarboxylic acid" was achieved in three steps with an overall yield of 22% . This indicates that the synthesis of "this compound" could also involve a multi-step process, potentially starting from a similar fluorinated cyclohexane derivative.
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, the structure of a related compound, "ethyl-2-(4-aminophenoxy)acetate," was determined by X-ray single crystal structure determination, indicating that it crystallizes in the triclinic crystal system . This suggests that detailed structural analysis of similar compounds can be achieved through crystallography and corroborated with NMR spectroscopy and other analytical techniques.
Chemical Reactions Analysis
The synthesis of "Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride" provides an example of a chemical reaction involving the esterification of an amino acid with methanol in the presence of thionyl chloride . This reaction was optimized for yield, suggesting that similar optimization could be applied to the synthesis of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the fluorinated "1-Amino-4,4-difluorocyclohexanecarboxylic acid" showed specific properties related to conformation, lipophilicity, acidity, and fluorescence . These properties are crucial for the potential application of such compounds in drug discovery. The physical properties of "ethyl-2-(4-aminophenoxy)acetate" were also characterized, including its crystalline structure and non-covalent interactions within the crystal lattice .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate hcl is a compound of interest in the synthesis and characterization of novel molecules. For instance, the amino acid [1-(aminomethyl)cyclohexyl]acetic acid has been used to produce Schiff base ligands, which are further reacted with metal ions to produce compounds with potential antioxidant and enzymatic inhibitory activities. These compounds have been characterized using spectroscopic methods and molecular modeling studies to rationalize their inhibitory activities (Ikram et al., 2015).
Corrosion Inhibition
Derivatives of cyclohexyl compounds, similar in structure to this compound, have been explored as corrosion inhibitors for metals. A study on 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution demonstrated that such compounds could provide significant protection against corrosion, suggesting a similar potential for Methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate derivatives (Yüce et al., 2014).
Analytical Applications
The complex structure of this compound can be useful in analytical chemistry, specifically in the development of derivatization methods for amino acid analysis. For example, derivatization techniques have been developed for the discrimination of specific amino acids in biological samples, which could be applied to or inspired by the structural characteristics of this compound (Baskal et al., 2021).
Biochemical Research
The unique properties of this compound could also be of interest in biochemical research, especially in the study of enzyme-substrate interactions and the inhibition of enzymatic activity. Research on compounds with similar structures has shown potential for inhibition of xanthine oxidase, a key enzyme in the metabolic pathway of purines to uric acid, suggesting potential research applications for this compound in exploring new therapeutic agents (Ikram et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)7(12)6-2-4-9(10,11)5-3-6;/h6-7H,2-5,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFSBDLLYXHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid](/img/structure/B2552238.png)

![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)

![3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2552249.png)
![(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2552250.png)